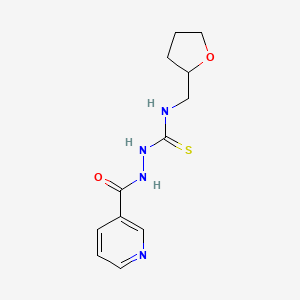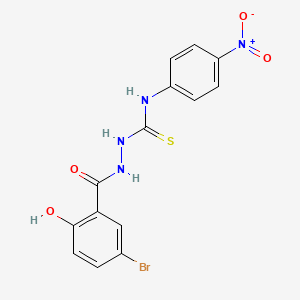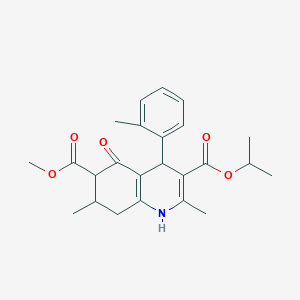
dimethyl 2-(4-morpholinyl)-5-nitroterephthalate
Vue d'ensemble
Description
Dimethyl 2-(4-morpholinyl)-5-nitroterephthalate, also known as DNT, is a chemical compound that has been widely used in scientific research for its unique properties. DNT is a nitroaromatic compound that contains a morpholine ring, which makes it a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of dimethyl 2-(4-morpholinyl)-5-nitroterephthalate involves its ability to undergo a photochemical reaction that results in the formation of a highly fluorescent compound. This reaction is initiated by the absorption of light by the nitro group, which leads to the formation of a reactive intermediate that can react with various biological molecules. The resulting fluorescent compound emits light at a specific wavelength, which can be detected and measured using various spectroscopic techniques.
Biochemical and physiological effects:
dimethyl 2-(4-morpholinyl)-5-nitroterephthalate has been shown to have minimal toxicity and does not have any known adverse effects on human health. However, it can react with various biological molecules and alter their properties, which can have both positive and negative effects. For example, dimethyl 2-(4-morpholinyl)-5-nitroterephthalate has been shown to inhibit the activity of certain enzymes and alter the conformation of proteins, which can have implications for drug discovery and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of dimethyl 2-(4-morpholinyl)-5-nitroterephthalate is its ability to act as a highly sensitive and specific fluorescent probe for various biological molecules. It is also relatively easy to synthesize and purify, which makes it a valuable tool for studying various biochemical and physiological processes. However, dimethyl 2-(4-morpholinyl)-5-nitroterephthalate has some limitations, such as its limited solubility in water and its susceptibility to photobleaching, which can affect its fluorescence properties.
Orientations Futures
There are several future directions for the use of dimethyl 2-(4-morpholinyl)-5-nitroterephthalate in scientific research. One potential application is in the development of new drugs and therapies for various diseases. dimethyl 2-(4-morpholinyl)-5-nitroterephthalate can be used as a tool for studying the mechanisms of action of various drugs and identifying new drug targets. Additionally, dimethyl 2-(4-morpholinyl)-5-nitroterephthalate can be used in the development of new imaging technologies for studying various biological processes in vivo. Finally, dimethyl 2-(4-morpholinyl)-5-nitroterephthalate can be used in the development of new diagnostic tools for detecting various diseases and disorders.
Applications De Recherche Scientifique
Dimethyl 2-(4-morpholinyl)-5-nitroterephthalate has been extensively used in scientific research for its ability to act as a fluorescent probe for various biological molecules such as proteins, nucleic acids, and lipids. It has also been used as a tool for studying enzyme kinetics, protein-protein interactions, and protein-ligand binding. Additionally, dimethyl 2-(4-morpholinyl)-5-nitroterephthalate has been used as a precursor for the synthesis of other fluorescent probes and dyes.
Propriétés
IUPAC Name |
dimethyl 2-morpholin-4-yl-5-nitrobenzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O7/c1-21-13(17)9-8-12(16(19)20)10(14(18)22-2)7-11(9)15-3-5-23-6-4-15/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPOQONDTYGCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(morpholin-4-yl)-5-nitrobenzene-1,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-methyl-4-quinolinyl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115715.png)

![7-chloro-2-[2-(diethylamino)ethyl]-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115732.png)
![methyl 5-[(diethylamino)carbonyl]-2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4115739.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea](/img/structure/B4115751.png)
![N-(2-methoxyethyl)-2-({N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4115755.png)

![methyl 6-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4115776.png)
![N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4115784.png)
![2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4115803.png)



![2-fluoro-N-[(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4115830.png)